2-(Chloromethyl)-5-(trifluoromethyl)pyridin-3-amine
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Overview
Description
2-(Chloromethyl)-5-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C7H6ClF3N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridin-3-amine typically involves the chloromethylation of 5-(trifluoromethyl)pyridin-3-amine. This reaction can be carried out using formaldehyde and hydrochloric acid as chloromethylating agents under acidic conditions. The reaction is usually performed at a temperature range of 0-5°C to control the reactivity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(trifluoromethyl)pyridin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, and alcohols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents to prevent side reactions.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation Reactions: Pyridine N-oxides and other oxidized products.
Reduction Reactions: Amino derivatives of pyridine.
Scientific Research Applications
2-(Chloromethyl)-5-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)pyridin-3-amine
- 2-(Chloromethyl)-3-(trifluoromethyl)pyridine
- 2-(Bromomethyl)-5-(trifluoromethyl)pyridin-3-amine
Uniqueness
2-(Chloromethyl)-5-(trifluoromethyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and trifluoromethyl groups enhances its versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery.
Properties
CAS No. |
1227502-61-5 |
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Molecular Formula |
C7H6ClF3N2 |
Molecular Weight |
210.58 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H6ClF3N2/c8-2-6-5(12)1-4(3-13-6)7(9,10)11/h1,3H,2,12H2 |
InChI Key |
AXSGVUCOENPRQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)CCl)C(F)(F)F |
Origin of Product |
United States |
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